molecular formula C14H10N6OS B2963123 1-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892748-17-3

1-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No. B2963123
CAS RN: 892748-17-3
M. Wt: 310.34
InChI Key: NMQAIFLRXYEJAZ-UHFFFAOYSA-N
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Description

The compound “1-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine” is a complex organic molecule that contains several heterocyclic rings including a phenyl ring, a thiophene ring, an oxadiazole ring, and a triazole ring . These types of compounds are often studied for their potential biological activities .

Scientific Research Applications

Antimicrobial Applications

Compounds structurally related to 1-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine have been investigated for their antimicrobial properties. Kaneria et al. (2016) synthesized derivatives with potential against various bacterial and fungal strains, highlighting the compound's relevance in addressing drug-resistant microbial infections (Kaneria et al., 2016). Similar findings were reported by Bektaş et al. (2007), where novel triazole derivatives exhibited good to moderate antimicrobial activities (Bektaş et al., 2007).

Anticancer Applications

The potential anticancer properties of compounds in this chemical family were explored by Yakantham et al. (2019), who synthesized derivatives that showed promising activity against human cancer cell lines such as MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast). This indicates a potential therapeutic application in oncology (Yakantham et al., 2019).

Photochemical Applications

In the field of photochemistry, compounds related to 1-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine have been studied for their ability to undergo molecular rearrangements upon irradiation. Buscemi et al. (1996) investigated the photochemistry of some 1,2,4-oxadiazoles, revealing the formation of 1,2,4-triazoles under specific conditions, which could have implications for the development of photoresponsive materials (Buscemi et al., 1996).

properties

IUPAC Name

3-phenyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6OS/c15-12-11(17-19-20(12)9-5-2-1-3-6-9)14-16-13(18-21-14)10-7-4-8-22-10/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQAIFLRXYEJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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